4-Chloropyrazolo[1,5-a]pyridin-5-amine
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Overview
Description
4-Chloropyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a chlorine atom at the 4-position and an amine group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloropyridine-2-carbaldehyde with hydrazine hydrate to form the pyrazole ring, followed by further functionalization to introduce the amine group.
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Cyclization Reaction
Reactants: 4-chloropyridine-2-carbaldehyde, hydrazine hydrate.
Conditions: Reflux in ethanol or another suitable solvent.
Product: Intermediate pyrazole derivative.
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Amination
Reactants: Intermediate pyrazole derivative, ammonia or an amine source.
Conditions: Elevated temperature, often in the presence of a catalyst.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the nucleophile; often requires a base.
Products: Substituted derivatives at the chlorine position.
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Oxidation and Reduction
Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride).
Conditions: Typically mild to moderate temperatures.
Products: Oxidized or reduced forms of the compound, potentially altering the pyrazole or pyridine rings.
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Coupling Reactions
Reagents: Coupling partners such as aryl halides, boronic acids.
Conditions: Palladium-catalyzed cross-coupling conditions.
Products: Biaryl or other coupled products.
Common Reagents and Conditions
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Amines, thiols.
Catalysts: Palladium, copper.
Solvents: Ethanol, dichloromethane, toluene.
Scientific Research Applications
Chemistry
In chemistry, 4-Chloropyrazolo[1,5-a]pyridin-5-amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and fluorescent dyes. Its stability and electronic properties make it suitable for applications in optoelectronics and other high-tech industries.
Mechanism of Action
The mechanism of action of 4-Chloropyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and amine groups play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazolo[1,5-a]pyridin-5-amine: Similar structure with a bromine atom instead of chlorine.
4-Methylpyrazolo[1,5-a]pyridin-5-amine: Contains a methyl group at the 4-position.
Pyrazolo[1,5-a]pyridine derivatives: Various substitutions at different positions on the pyrazole and pyridine rings.
Uniqueness
4-Chloropyrazolo[1,5-a]pyridin-5-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C7H6ClN3 |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloropyrazolo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6ClN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2 |
InChI Key |
BMEZGOTUVSYWHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1N)Cl |
Origin of Product |
United States |
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